2-(Dihydroxymethyl)pyridine 1-oxide

Description

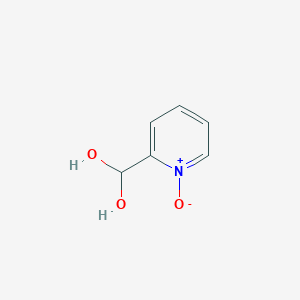

2-(Dihydroxymethyl)pyridine 1-oxide is a pyridine N-oxide derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position of the pyridine ring.

Synthesis: Pyridine N-oxide derivatives are typically synthesized via oxidation of pyridine precursors using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) under inert atmospheres (e.g., argon) . For example, compounds like 2-((4-methoxyphenyl)(phenoxy)methyl)pyridine 1-oxide are synthesized by reacting the parent pyridine with m-CPBA (5.3 equivalents), followed by neutralization with KOH and purification via flash column chromatography (FCC) . Similar methods would apply to this compound, with dihydroxymethyl groups introduced via pre-functionalization or post-oxidation modifications.

Structural Characterization:

Key characterization techniques include:

- IR Spectroscopy: Confirms N-oxide formation (broad O–H stretches for hydroxymethyl groups and N–O vibrations near 1250–1350 cm⁻¹) .

- NMR: Distinct ¹H and ¹³C signals for the hydroxymethyl group (δ ~3.5–4.5 ppm for -CH₂OH protons; δ ~60–70 ppm for the carbon) .

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula (e.g., C₇H₉NO₃ for this compound) .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl)methanediol |

InChI |

InChI=1S/C6H7NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4,6,8-9H |

InChI Key |

JOMYZCSMNFRTIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(O)O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(Dihydroxymethyl)pyridine using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired N-oxide product.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: More oxidized pyridine derivatives.

Reduction: 2-(Dihydroxymethyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical formula of 2-(dihydroxymethyl)pyridine 1-oxide allows it to engage in various chemical reactions:

- Oxidation Reactions : The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

- Electrophilic Aromatic Substitution : The nitrogen atom in the pyridine ring can participate in electrophilic aromatic substitution, facilitating the introduction of diverse substituents.

- Coordination Chemistry : The oxide group enables the formation of complexes with transition metals, which is crucial for catalysis.

These properties contribute to its versatility as a chemical intermediate in organic synthesis and its potential in drug design.

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry due to its ability to modulate enzyme activity through allosteric mechanisms. This property is particularly relevant for developing therapeutic agents targeting various diseases:

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor by participating in hydrogen bonding and coordinating with metal ions within enzyme active sites. This interaction can significantly affect the catalytic efficiency and specificity of enzymes, making it a candidate for drug development .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects, suggesting that this compound may possess similar properties .

Catalytic Applications

The compound serves as a precursor for synthesizing metal complexes and catalysts. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes:

A notable study demonstrated the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine via a biocatalytic process using recombinant microbial cells. This method yielded high concentrations of the product, showcasing its potential in green chemistry .

Material Science Applications

In materials science, this compound can be utilized as an intermediate for producing polymers and other advanced materials. Its functional groups allow for further derivatization, leading to materials with tailored properties suitable for specific applications:

- Polymer Synthesis : The compound can be employed in synthesizing biopolymers that exhibit desirable mechanical and thermal properties.

- Coatings and Adhesives : Its reactivity makes it suitable for formulating coatings and adhesives with enhanced performance characteristics.

Case Studies

Several studies highlight the practical applications of this compound:

- Biocatalytic Synthesis : A study reported the use of recombinant E. coli to synthesize 2,6-bis(hydroxymethyl)pyridine efficiently. The process demonstrated high yields and sustainability compared to traditional methods .

- Antimicrobial Research : Investigations into compounds structurally similar to this compound revealed promising antimicrobial activities, indicating potential therapeutic uses against infections .

- Enzyme Modulation Studies : Research on enzyme interactions showed that this compound could effectively modulate enzyme activity through allosteric mechanisms, opening avenues for drug design targeting specific pathways.

Mechanism of Action

The mechanism of action of 2-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and hydroxymethyl groups. The N-oxide moiety can participate in redox reactions, while the hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Impact on Properties

Solubility and Reactivity :

- Hydroxymethyl (-CH₂OH) groups enhance water solubility compared to hydrophobic substituents like diarylmethane or trifluoromethyl groups .

- The -CH₂OH group can undergo esterification or act as a chelating site for metal ions, similar to phosphoryl-containing derivatives .

Biological Activity: Diarylmethane derivatives (e.g., 2-((4-methoxyphenyl)(phenoxy)methyl)pyridine 1-oxide) show anticancer activity via in vitro assays . 4-Hydroxy pyridine 1-oxide inhibits the survivin protein with a binding affinity of −4.6 to −5.4 kcal/mol, comparable to hydroxymethyl derivatives . Nitro-substituted derivatives (e.g., 4-nitro pyridine 1-oxide) exhibit high toxicity, limiting their therapeutic use .

Coordination Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.